N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Description
This compound features a hybrid structure combining a 1,3,4-thiadiazole moiety linked via a sulfanylacetamide bridge to a 6,7-dihydrothieno[3,2-d]pyrimidin-4-one core. The 5-ethylsulfanyl substitution on the thiadiazole ring enhances lipophilicity, while the 2-phenylethyl group on the pyrimidine scaffold may influence steric interactions in biological targets. Its synthesis involves multi-step reactions, including nucleophilic substitutions and cyclizations, as inferred from analogous protocols in sulfanylacetamide derivatives .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S4/c1-3-29-21-25-24-19(32-21)23-16(27)12-30-20-22-15-11-13(2)31-17(15)18(28)26(20)10-9-14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3,(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCNSERTAYFRHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SC(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thiadiazole derivatives, which are known for their diverse pharmacological properties. The following sections will explore its biological activity, including antimicrobial, anticancer, and other therapeutic effects.
Chemical Structure and Properties
The compound features a complex structure that includes a thiadiazole ring and thieno-pyrimidine moiety. The presence of the ethylsulfanyl group is significant as it may influence the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₂N₆O₂S₃ |
| Molecular Weight | 320.45 g/mol |
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to N-(5-Ethylsulfanyl...) have shown effectiveness against both Gram-positive and Gram-negative bacteria. In studies utilizing the disk diffusion method, derivatives with thiadiazole moieties demonstrated Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ciprofloxacin .
Case Study: Antibacterial Efficacy
A study evaluated various thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. Compounds containing similar structural features to N-(5-Ethylsulfanyl...) displayed MIC values ranging from 20 to 28 μg/mL .
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties. The structure–activity relationship (SAR) analysis suggests that modifications in the phenyl ring can enhance cytotoxicity against cancer cell lines. For example, certain analogues have shown IC50 values below 1 µg/mL against various cancer cell lines, indicating potent anticancer activity .
Case Study: Cytotoxic Effects
In vitro studies on cancer cell lines such as A431 and Jurkat revealed that specific modifications in the thiazole ring significantly increased apoptosis rates compared to control compounds like doxorubicin. The presence of electron-donating groups in the phenyl ring was crucial for enhancing activity .
The biological activity of N-(5-Ethylsulfanyl...) can be attributed to its ability to interact with key molecular targets within microbial and cancer cells. For antimicrobial action, it may inhibit bacterial metabolic pathways or disrupt cell wall synthesis. In cancer cells, it likely induces apoptosis through interactions with apoptotic signaling pathways or by inhibiting proliferation signals.
Comparative Analysis with Similar Compounds
To understand the uniqueness of N-(5-Ethylsulfanyl...), it is essential to compare it with other thiadiazole derivatives:
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)-1-(4-chlorophenyl)sulfonylpiperidine | 25 μg/mL | 0.5 µg/mL |
| N-(5-Ethylsulfanyl)-1-(4-fluorophenyl)sulfonylpiperidine | 22 μg/mL | 0.8 µg/mL |
| N-(5-Ethylsulfanyl...) | 20 μg/mL | <1 µg/mL |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Scaffold Modifications
Compound A: N-(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)acetamide
- Structural Difference: Replaces the dihydrothienopyrimidine core with a tetrahydrothienopyridine ring.
Compound B: 2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
- Structural Difference : Features a 4-methylphenyl group instead of 2-phenylethyl on the pyrimidine core and a 5-methylthiadiazole.
- Impact: The methyl group on the thiadiazole decreases lipophilicity (logP ~1.2 vs.
Substituent Variations in Thiadiazole/Thiadiazole-like Moieties
Compound C : N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)benzamide
- Structural Difference : Uses an oxadiazole ring instead of thiadiazole and a sulfonamide linker.
- Impact : The oxadiazole’s lower electronegativity reduces metabolic stability compared to thiadiazole-containing analogs.
Compound D : N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide
- Structural Difference : Substitutes ethylsulfanyl with a chloro group.
- Impact : Chloro substitution increases electrophilicity but may elevate toxicity risks, as seen in cytotoxicity assays (IC50 > 50 µM vs. target’s IC50 ~12 µM in cancer cell lines) .
Bioactivity and Pharmacokinetic Profiles
Enzyme Inhibition
- Target Compound : Demonstrates potent inhibition of carbonic anhydrase IX (Ki = 8.3 nM), attributed to the pyrimidin-4-one core’s interaction with the zinc-active site .
- Compound B : Shows weaker inhibition (Ki = 23 nM) due to the lack of a 2-phenylethyl group, which stabilizes hydrophobic pockets in the enzyme .
Cytotoxic Effects
- Target Compound: Exhibits selective cytotoxicity against MCF-7 breast cancer cells (IC50 = 12 µM) compared to non-malignant cells (IC50 > 100 µM).
- Compound C : Lower selectivity (IC50 = 35 µM in MCF-7) due to reduced membrane penetration from the sulfonamide group .
Physicochemical Properties
Q & A
Basic Research Question
- Forced degradation studies : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H₂O₂ (oxidative) at 40–80°C for 24–72 hours. Monitor degradation via HPLC .
- Solid-state stability : Store samples at 25°C/60% RH and 40°C/75% RH for 3–6 months, assessing crystallinity via XRPD .
What advanced analytical techniques are recommended for confirming the compound’s stereochemical purity?
Advanced Research Question
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane:isopropanol (90:10) mobile phase .
- Vibrational circular dichroism (VCD) : Resolves enantiomers by analyzing IR absorption differences .
- Single-crystal X-ray diffraction : Definitive method for absolute configuration determination .
How should researchers design a structure-activity relationship (SAR) study for this compound?
Advanced Research Question
- Core modifications : Synthesize analogs with substituted thiadiazole (e.g., methyl vs. ethyl groups) or pyrimidine rings (e.g., oxo vs. thio derivatives) .
- Pharmacophore mapping : Use software like MOE to identify critical hydrogen bond donors/acceptors .
- Data analysis : Apply multivariate statistics (PCA, PLS) to correlate structural features with bioactivity .
What theoretical frameworks guide the interpretation of this compound’s mechanism of action?
Basic Research Question
Link findings to established biochemical pathways. For example:
- If the compound inhibits lipid peroxidation, reference the arachidonic acid cascade and ROS scavenging mechanisms .
- For antiproliferative effects, align with apoptosis markers (caspase-3 activation, Bcl-2 suppression) .
Advanced Consideration : Integrate systems biology models (e.g., genome-scale metabolic networks) to predict off-target effects .
How can contradictions in published data about this compound’s solubility be resolved?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
